Salicylaldehyde phenylhydrazone
Overview
Description
Salicylaldehyde phenylhydrazone is a chemical compound with the linear formula C13H12N2O . Its molecular weight is 212.253 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Salicylaldehyde phenylhydrazone can be synthesized by refluxing (p-nitrophenyl)hydrazine with 4-substituted salicylaldehydes . Another method involves the Schiff base reaction between salicylaldehyde and N,N’-dibenzylethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of Salicylaldehyde phenylhydrazone is represented by the formula C13H12N2O . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .
Chemical Reactions Analysis
The fluorescence intensity of Salicylaldehyde phenylhydrazone, in 1:1 (v/v) CH3OH:H2O, was enhanced by 100 times with a blue shift in emission maximum, on interaction with Pb2+ ion . No enhancement in fluorescent intensity was observed on interaction with metal ions -Na+, K+, Ca2+, Cu2+, Ni2+, Zn2+, Cd2+and Hg2+ .
Physical And Chemical Properties Analysis
The molecular weight of Salicylaldehyde phenylhydrazone is 212.25 . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .
Scientific Research Applications
Nematicidal Activity
Salicylaldehyde phenylhydrazone has shown potent nematicidal activity against the root-knot nematode Meloidogyne incognita. Its efficacy was demonstrated through in vitro assays, where it significantly affected nematode metabolism, indicating its potential as a new scaffold for nematicidal compounds (Eloh et al., 2015).
Antibiotic Production
This compound was used as a nitrogen source in the production of antibiotics Hexaene H-85 and Azalomycine B by Streptomyces hygroscopicus CH-7. The presence of salicylaldehyde derivatives in the growth medium influenced the antibiotic yield and the strain's morphology (Konstantinović et al., 2017).
Metal Complex Synthesis and Antimicrobial Activity
Research has been conducted on synthesizing and characterizing metal complexes of salicylaldehyde phenylhydrazone. These complexes have been investigated for their cytotoxic activity on cancer cell lines and their potential as antibacterial and antifungal agents (El-Seidy, 2015).
Fluorescent Lead (II) Probe
Salicylaldehyde phenylhydrazone has been identified as a highly selective fluorescent probe for detecting lead (Pb2+) ions. This application is significant for environmental monitoring and lead detection in various samples (Das et al., 2013).
Crystallography Studies
The compound has been the subject of crystallographic studies, providing insights into its molecular structure and the nature of its intramolecular interactions, which is essential for understanding its chemical behavior and potential applications (Seena et al., 2008).
Spectroscopic Studies
Spectroscopic studies, including FT-IR, FT-Raman, and UVspectroscopy, have been conducted to characterize the structural and electronic properties of salicylaldehyde phenylhydrazone derivatives. These studies provide vital information for understanding the chemical nature and reactivity of these compounds (Muthu et al., 2015).
Mechanism of Action in Inhibiting Cysteine Proteases
Research has proposed a molecular mechanism for the inhibition of cysteine proteases by salicylaldehyde N-acylhydrazones, including salicylaldehyde phenylhydrazone. This study provides insights into the biochemical interactions and potential therapeutic applications of these compounds (Ifa et al., 2000).
DNA-Binding Properties
Investigations into the DNA-binding properties of metal complexes of salicylaldehyde phenylhydrazone have been conducted, revealing their potential applications in biochemistry and molecular biology (Xu et al., 2008).
Antioxidant Activities
Derivatives of salicylaldehyde phenylhydrazone have been synthesized and assessed for their antioxidant activities. This research contributes to the understanding of the antioxidant potential of hydrazone compounds (Yorur-Goreci et al., 2014).
Catalytic Applications
Salicylaldehyde phenylhydrazone has been used in catalytic applications, including the Suzuki–Miyaura cross-coupling reaction, demonstrating its potential as a catalyst precursor in organic synthesis (Kostas et al., 2005).
Biofuels Production
The compound has been explored as a catalyst in the production of second-generation biofuels, specifically in the hydrolysis of cellulose, showcasing its application in renewable energy technologies (Hello et al., 2015).
Chemosensor for pH and Cu(II)
Salicylaldehyde phenylhydrazone has been developed as a colorimetric chemosensor for detecting pH and Cu(II), with potential applications in environmental monitoring and analytical chemistry (Chen et al., 2008)
Future Directions
The development of effective fluorescent probes for distinguishing lead ions from alkali, alkaline earth metal, and transition metal ions is quite important for detecting the presence of lead (II) in contaminated sources as well as in the human body . Salicylaldehyde phenylhydrazone, due to its sensitivity, simplicity, and adaptability to different platforms, could facilitate routine screening .
properties
IUPAC Name |
2-[(E)-(phenylhydrazinylidene)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERARPRVBWDEBA-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylaldehyde phenylhydrazone | |
CAS RN |
614-65-3, 1271144-56-9 | |
Record name | Salicylaldehyde phenylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybenzaldehyde phenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-((2-phenylhydrazono)methyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALICYLALDEHYDE PHENYLHYDRAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17CTW03UJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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